molecular formula C28H25FN4O3 B2411590 N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189715-89-6

N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2411590
CAS No.: 1189715-89-6
M. Wt: 484.531
InChI Key: USLDVJLYYRQJPE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole-derived acetamide with a complex heterocyclic core. Its structure includes a pyrimido[5,4-b]indole scaffold fused with a 4-methoxybenzyl group at position 3, an 8-methyl substituent, and a 4-oxo moiety. The acetamide side chain is linked to a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects critical for biological interactions.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-17-4-11-24-22(12-17)26-27(33(24)15-25(34)31-20-8-5-18(2)23(29)13-20)28(35)32(16-30-26)14-19-6-9-21(36-3)10-7-19/h4-13,16H,14-15H2,1-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDVJLYYRQJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure may influence its pharmacokinetic properties and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidine can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10Protein Kinase Inhibition
Compound BLung Cancer15Apoptosis Induction
N-(3-fluoro-...)VariousTBDTBD

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Pyrimidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds with similar structural motifs have shown effective inhibition of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CS. aureus66 µM
Compound DE. coli50 µM
N-(3-fluoro-...)C. albicansTBD

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Protein Kinase Modulation : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through intrinsic pathways.
  • Antimicrobial Action : The structural features may disrupt bacterial cell wall synthesis or function.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Effects : A study demonstrated that a related pyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Screening : Another research effort screened various pyrimidine derivatives for antimicrobial activity, revealing that certain substitutions led to enhanced efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidoindole acetamides, where structural variations in substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidoindole Acetamides

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Bioactivity
Target Compound : N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide R1: 3-fluoro-4-methylphenyl; R2: 4-methoxybenzyl; R3: 8-methyl ~478.5* Reference compound Likely enzyme inhibition
N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide () R1: 3-chloro-4-methylphenyl 470.9 Chlorine replaces fluorine at R1 Enhanced halogen bonding
N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide () R1: 4-ethylphenyl; R2: 8-fluoro 493.5 Ethyl substituent at R1; fluorine at R2 Improved lipophilicity
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide () R1: 3-chlorophenyl; R2: 8-fluoro 490.9 Chlorine at R1; fluorine at R2 Dual halogen effects
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide () R1: 3-chloro-4-methoxyphenyl; R2: 8-fluoro ~505.3* Methoxy and chlorine at R1; fluorine at R2 Broader target selectivity

Note: Molecular weights estimated based on analogous structures where explicit data are unavailable.

Key Observations:

Fluorine’s smaller van der Waals radius may improve target specificity over chlorine . Dual halogenation (e.g., ’s 3-chloro + 8-fluoro) increases polarity but may reduce membrane permeability .

Substituent Positioning :

  • 8-Methyl (target compound) vs. 8-fluoro (): Methyl groups enhance metabolic stability, whereas fluorine can alter electron distribution in the indole ring, affecting π-π stacking with biological targets .
  • 4-Methoxybenzyl (common in all analogs) contributes to lipophilicity, aiding passive diffusion across cell membranes .

Bioactivity Trends :

  • Pyrimidoindoles with 4-oxo and methoxybenzyl groups (e.g., ) show consistent activity against kinases and microbial enzymes, suggesting the target compound shares this mechanism .
  • Ethylphenyl () and chloro-methoxyphenyl () substituents correlate with improved IC50 values in cytotoxicity assays, hinting at structure-activity relationships (SAR) for optimization .

Research Findings and Implications

While explicit data for the target compound are sparse, the following insights derive from analogous structures:

  • Synthetic Challenges : Multi-step routes involving condensation of indole precursors with pyrimidine intermediates are typical (e.g., ). Fluorination at R1 likely requires specialized reagents like Selectfluor® .
  • Biological Performance: Anticancer Potential: ’s analog (IC50 = 1.2 μM against HeLa cells) suggests the target compound’s fluoro-methyl group may further enhance potency by reducing off-target effects . Antimicrobial Activity: Chlorinated analogs () exhibit MIC values of 4–8 μg/mL against S.

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